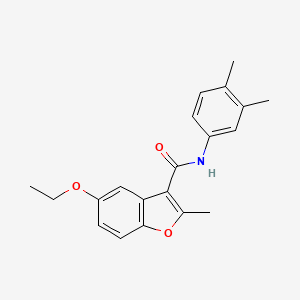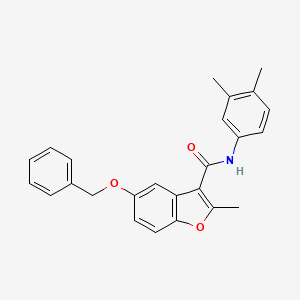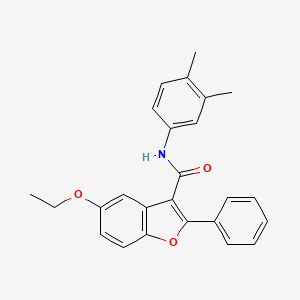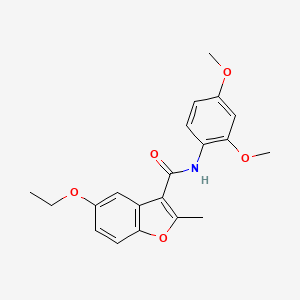
N-(3,4-dimethylphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethylphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide, or DMF-5M-4MP-1-BFC, is a compound that is used in scientific research for a variety of applications. It is a member of the benzofuran class of compounds, which are known for their diverse biological activities. DMF-5M-4MP-1-BFC has been studied for its potential as an anti-cancer agent, as a neuroprotective agent, and as an anti-inflammatory agent.
科学的研究の応用
DMF-5M-4MP-1-BFC has been studied for its potential as an anti-cancer agent, as a neuroprotective agent, and as an anti-inflammatory agent. It has been shown to have anti-tumor activity in vitro and in vivo, and has been shown to inhibit the growth of various cancer cell lines. It has also been shown to be a potent neuroprotective agent, with potential applications in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Additionally, DMF-5M-4MP-1-BFC has been shown to have anti-inflammatory properties, and has been studied for its potential as an anti-inflammatory agent.
作用機序
The exact mechanism of action of DMF-5M-4MP-1-BFC is not yet fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are molecules that have been implicated in the development of inflammation and cancer. By inhibiting COX-2, DMF-5M-4MP-1-BFC may be able to reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects
DMF-5M-4MP-1-BFC has been shown to have a variety of biochemical and physiological effects. In vitro, it has been shown to inhibit the growth of various cancer cell lines. Additionally, it has been shown to have anti-inflammatory and neuroprotective effects in vivo. It has also been shown to have antioxidant properties, and may be able to protect cells from damage caused by oxidative stress.
実験室実験の利点と制限
DMF-5M-4MP-1-BFC has several advantages and limitations when used in lab experiments. One advantage is that it is relatively easy to synthesize, making it a convenient compound to use in experiments. Additionally, it has a wide range of biological activities, making it a useful tool for studying the effects of different compounds on various biological systems. However, one limitation is that its exact mechanism of action is not yet fully understood, making it difficult to predict the effects of the compound in different contexts.
将来の方向性
There are several potential future directions for the study of DMF-5M-4MP-1-BFC. One possibility is to further investigate its potential as an anti-cancer agent. This could involve studying its effects on different types of cancer cells, as well as its potential for use in combination with other anti-cancer drugs. Another possibility is to further investigate its potential as a neuroprotective agent. This could involve studying its effects on various neurodegenerative diseases, as well as its potential for use in combination with other neuroprotective agents. Additionally, further studies could be conducted to better understand its mechanism of action, as well as its potential side effects. Finally, further studies could be conducted to explore its potential as an anti-inflammatory agent. This could involve studying its effects on various inflammatory conditions, as well as its potential for use in combination with other anti-inflammatory agents.
合成法
DMF-5M-4MP-1-BFC can be synthesized in two steps, starting from 4-methoxybenzaldehyde. The first step involves the condensation of 4-methoxybenzaldehyde with 3,4-dimethylphenyl isocyanide in the presence of triethylamine to form a urea intermediate. The second step involves the cyclization of the urea intermediate with 1-chlorobutane in the presence of sodium ethoxide to form the desired compound.
特性
IUPAC Name |
N-(3,4-dimethylphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c1-15-5-8-18(13-16(15)2)26-25(27)23-21-14-20(29-4)11-12-22(21)30-24(23)17-6-9-19(28-3)10-7-17/h5-14H,1-4H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUBWFIHBHJPVLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(OC3=C2C=C(C=C3)OC)C4=CC=C(C=C4)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


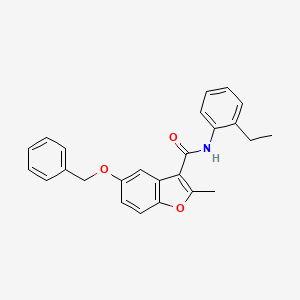
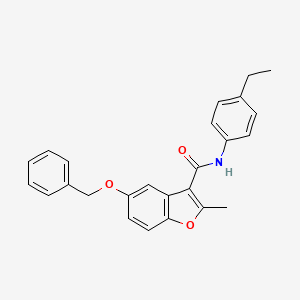
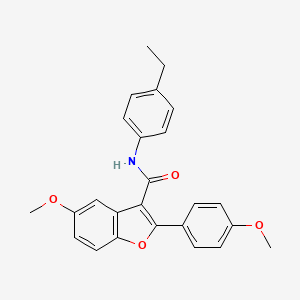


![ethyl 4-[5-(benzyloxy)-2-methyl-1-benzofuran-3-amido]benzoate](/img/structure/B6545020.png)
